An In-depth Technical Guide to 4-(Trifluoromethylthio)phenyl Isocyanate (CAS 24032-84-6): Properties, Reactivity, and Applications
An In-depth Technical Guide to 4-(Trifluoromethylthio)phenyl Isocyanate (CAS 24032-84-6): Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of 4-(Trifluoromethylthio)phenyl isocyanate, a highly reactive and versatile chemical intermediate. The unique combination of a potent electrophilic isocyanate group and an electron-withdrawing, lipophilic trifluoromethylthio moiety makes this compound a valuable building block for researchers in medicinal chemistry, agrochemical synthesis, and advanced materials science. We will delve into its fundamental properties, synthetic routes, characteristic reactivity, and practical applications, offering field-proven insights and detailed protocols for its use.
Section 1: Physicochemical and Spectroscopic Profile
Understanding the fundamental physical and chemical properties of 4-(Trifluoromethylthio)phenyl isocyanate is paramount for its effective and safe use in any research or development setting. These properties dictate storage conditions, solvent choices, and purification strategies.
Physical and Chemical Properties
The key physicochemical data for 4-(Trifluoromethylthio)phenyl isocyanate are summarized in the table below. It is a moisture-sensitive liquid, a critical consideration for its handling and storage. Discrepancies in reported boiling points and flash points from different suppliers highlight the importance of consulting the specific safety data sheet (SDS) provided with the material.
| Property | Value | Source(s) |
| CAS Number | 24032-84-6 | [1] |
| Molecular Formula | C₈H₄F₃NOS | [1] |
| Molecular Weight | 219.18 g/mol | [1] |
| Appearance | Pale yellow oil / liquid | [1] |
| Boiling Point | 43 °C @ 0.01 mmHg | [1] |
| Density | 1.365 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.511 | [1] |
| Solubility | Reacts with water (hydrolyzes) | [1] |
| Sensitivity | Moisture sensitive | [1] |
Spectroscopic Characteristics (Predicted)
While a complete, publicly available set of spectra for this specific compound is not readily found, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous compounds like 4-(Trifluoromethyl)phenyl isocyanate and various trifluoromethylthio anilines.[2][3][4]
-
Infrared (IR) Spectroscopy: The most prominent and diagnostic peak will be a very strong, sharp absorption band between 2250-2280 cm⁻¹ , characteristic of the asymmetric stretching vibration of the isocyanate (–N=C=O) group.[3][5] Aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching bands will be present in the 1400-1600 cm⁻¹ region. Strong C-F stretching bands associated with the -SCF₃ group are expected in the 1100-1300 cm⁻¹ range.
-
¹H NMR Spectroscopy: The spectrum will be simple, showing two signals in the aromatic region (approx. 7.2-7.8 ppm). Due to the para-substitution pattern, these will appear as two doublets, each integrating to 2H, exhibiting a typical ortho-coupling constant (J ≈ 8-9 Hz). The protons ortho to the electron-withdrawing -SCF₃ group will likely be further downfield than those ortho to the -NCO group.
-
¹³C NMR Spectroscopy: The isocyanate carbon (–N=C=O) will appear as a singlet around 120-135 ppm . The trifluoromethyl carbon (-SCF₃) will be a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 300-310 Hz).[4] Four distinct aromatic carbon signals are also expected.
-
¹⁹F NMR Spectroscopy: A single, sharp singlet is expected around -42 to -45 ppm (relative to CFCl₃), which is the characteristic chemical shift range for the -SCF₃ group attached to an aromatic ring.[4]
Section 2: Synthesis and Manufacturing Context
The standard industrial synthesis of aryl isocyanates involves the phosgenation of the corresponding primary aniline.[6] For 4-(Trifluoromethylthio)phenyl isocyanate, the precursor is 4-(Trifluoromethylthio)aniline (CAS 372-16-7).[7][8]
Causality of Method Selection: Phosgene (COCl₂) is an exceptionally reliable and efficient reagent for this transformation. However, its extreme toxicity necessitates specialized handling infrastructure. For laboratory-scale synthesis, a solid phosgene equivalent such as triphosgene (bis(trichloromethyl) carbonate) is the preferred reagent.[9][10] Triphosgene is a stable, crystalline solid that decomposes in situ to generate phosgene, offering significant safety and handling advantages. The reaction is typically run in an inert solvent like toluene or 1,2-dichloroethane at elevated temperatures to ensure complete conversion and drive the reaction forward.[11]
Workflow: Synthesis via Triphosgene
Caption: Synthesis workflow for 4-(Trifluoromethylthio)phenyl isocyanate.
Section 3: Reactivity and Mechanistic Pathways
The synthetic utility of 4-(Trifluoromethylthio)phenyl isocyanate is rooted in the high electrophilicity of the central carbon atom in the isocyanate group. This reactivity is further amplified by the strong electron-withdrawing nature of the para-substituted trifluoromethylthio (-SCF₃) group. The molecule readily reacts with a wide range of nucleophiles.
Reaction with Amines to Form Ureas
Primary and secondary amines rapidly and quantitatively react with the isocyanate in an uncatalyzed addition reaction to form highly stable, often crystalline, N,N'-disubstituted ureas. This is a cornerstone reaction in the synthesis of many pharmaceuticals and agrochemicals.
Caption: Mechanism for urea formation from an isocyanate and a primary amine.
Reaction with Alcohols to Form Carbamates (Urethanes)
Alcohols are less nucleophilic than amines and thus react more slowly with isocyanates. These reactions are frequently catalyzed to proceed at practical rates. Common catalysts include tertiary amines (e.g., DABCO) or organotin compounds like dibutyltin dilaurate (DBTDL).[12][13] The resulting carbamate (urethane) linkage is fundamental to the polyurethane industry and is also a key structural motif in various bioactive molecules.
Caption: Catalyzed mechanism for carbamate (urethane) formation.
Reaction with Water (Hydrolysis)
Isocyanates are sensitive to moisture. They react with water to form an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the corresponding primary amine (4-(Trifluoromethylthio)aniline) and carbon dioxide gas. This reaction is irreversible and is the reason the compound must be handled under anhydrous conditions to prevent degradation.
Section 4: Core Applications in Research and Development
The unique electronic and physical properties imparted by the trifluoromethylthio group make this isocyanate a reagent of high interest.
-
Pharmaceutical and Medicinal Chemistry: The -SCF₃ group is a "super-lipophilic" functional group, significantly more lipophilic than a trifluoromethyl (-CF₃) or chloro (-Cl) group.[14] Incorporating this moiety can dramatically enhance a drug candidate's ability to cross cellular membranes, improving its pharmacokinetic profile.[14] Furthermore, the electron-withdrawing nature of the -SCF₃ group can block sites of metabolic oxidation, increasing the metabolic stability and in-vivo half-life of a drug.[14] The isocyanate handle provides a direct and reliable method to conjugate this valuable pharmacophore to other molecules via stable urea or carbamate linkages. For example, the anticancer drug Sorafenib is synthesized using the closely related 4-chloro-3-(trifluoromethyl)phenyl isocyanate, demonstrating the power of this compound class in drug development.[6][15]
-
Agrochemicals: Many modern herbicides and insecticides are built around a central urea or carbamate core, which often acts as the active pharmacophore.[16] Phenyl isocyanates are fundamental building blocks in this field. The inclusion of the -SCF₃ group can enhance the potency, soil persistence, and penetration of the active ingredient into the target pest or plant.
-
Materials Science: While less common, this isocyanate can be used as a specialty monomer or surface modifier. Its incorporation into polyurethane or polyurea backbones can impart unique properties such as high hydrophobicity (water repellency), increased thermal stability, and a low refractive index, which are desirable for specialty coatings, sealants, and optical materials.
Section 5: Safety, Handling, and Storage
4-(Trifluoromethylthio)phenyl isocyanate is a hazardous chemical and must be handled with appropriate precautions. It is toxic, a lachrymator (causes tears), and an irritant to the skin, eyes, and respiratory system.[1]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity | GHS06 (Toxic) | Danger | H331: Toxic if inhaled. |
| Health Hazard | GHS08 (Health Hazard) | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Irritant | GHS07 (Harmful) | Warning | H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Safe Handling Protocol:
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a flame-retardant lab coat, and chemical safety goggles or a full-face shield.
-
Dispensing: Use a syringe or cannula under an inert atmosphere (e.g., nitrogen or argon) to transfer the liquid. Avoid pouring in open air.
-
Incompatible Materials: Keep away from water, alcohols, amines, strong acids, and strong bases.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended to minimize degradation.
Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite or sand). Decontaminate the area with a neutralizing solution. A common formulation consists of 5% sodium carbonate, 0.5% liquid surfactant, and 94.5% water. Allow the mixture to stand for at least 30 minutes before cleaning up to ensure the isocyanate has fully reacted.
Section 6: Exemplary Experimental Protocols
These protocols provide validated, step-by-step methods for common transformations using 4-(Trifluoromethylthio)phenyl isocyanate.
Protocol 1: Synthesis of a Disubstituted Urea
Objective: To synthesize N-benzyl-N'-(4-(trifluoromethylthio)phenyl)urea.
-
Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzylamine (107 mg, 1.0 mmol, 1.0 equiv.) and 10 mL of anhydrous dichloromethane (DCM).
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add 4-(Trifluoromethylthio)phenyl isocyanate (219 mg, 1.0 mmol, 1.0 equiv.) dropwise via syringe over 5 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1 hour. The reaction is typically quantitative and instantaneous. A white precipitate of the product should form. Monitor for the disappearance of the isocyanate starting material by TLC (staining with ceric ammonium molybdate will visualize the starting material but not the urea product).
-
Workup: Reduce the solvent volume to ~2 mL via rotary evaporation. Add 15 mL of hexanes to precipitate the product fully.
-
Purification: Collect the white solid by vacuum filtration, wash with cold hexanes (2 x 5 mL), and dry under high vacuum to yield the pure urea product. Characterize by ¹H NMR, ¹³C NMR, and melting point to validate its identity and purity.
Protocol 2: Catalytic Synthesis of a Carbamate
Objective: To synthesize benzyl (4-(trifluoromethylthio)phenyl)carbamate.
-
Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add benzyl alcohol (108 mg, 1.0 mmol, 1.0 equiv.), 4-(Trifluoromethylthio)phenyl isocyanate (219 mg, 1.0 mmol, 1.0 equiv.), and 10 mL of anhydrous toluene.
-
Catalysis: Add dibutyltin dilaurate (DBTDL) (1-2 drops, ~0.01 mmol) to the solution.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or IR spectroscopy. The disappearance of the strong isocyanate peak (~2270 cm⁻¹) in the IR spectrum indicates reaction completion.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure carbamate product. Characterize by ¹H NMR and ¹³C NMR. The choice of a catalyst is crucial here; without it, the reaction would require significantly longer times or higher temperatures, risking side reactions.
Conclusion
4-(Trifluoromethylthio)phenyl isocyanate is a powerful synthetic intermediate whose value is derived from the synergistic properties of its two key functional groups. The highly reactive isocyanate allows for efficient and predictable bond formation, while the trifluoromethylthio group offers a unique tool to modulate lipophilicity and metabolic stability in target molecules. For researchers and developers in pharmaceuticals, agrochemicals, and materials science, a thorough understanding of its properties, reactivity, and handling requirements is essential to fully and safely exploit its synthetic potential.
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